molecular formula C22H30O3Si B025860 Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 108614-08-0

Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No. B025860
M. Wt: 370.6 g/mol
InChI Key: YJVVJOQVKMBUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, commonly known as silane coupling agent, is a chemical compound that is widely used in various scientific research applications. It is a versatile compound that has several advantages and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. The silane functional group reacts with the hydroxyl groups on the surface of the material, forming a covalent bond. This covalent bond improves the adhesion between the two materials.

Biochemical And Physiological Effects

Silane coupling agent has no known biochemical or physiological effects. It is considered to be a safe compound to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using silane coupling agent in laboratory experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. The limitations of using silane coupling agent in laboratory experiments are its cost, the need for specialized equipment, and the potential toxicity of some of its derivatives.

Future Directions

The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties, such as increased reactivity and lower toxicity. There is also a growing interest in using silane coupling agent in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane coupling agent is a versatile compound that has several advantages and limitations in laboratory experiments. It is widely used in scientific research applications, especially in the field of materials science. The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. Silane coupling agent has no known biochemical or physiological effects and is considered to be a safe compound to use in laboratory experiments. The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties and using it in biomedical applications.

Synthesis Methods

Silane coupling agent is synthesized by the reaction of 4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl chloride with sodium silanolate. The reaction takes place in the presence of a catalyst, which is usually a metal complex. The product is then purified by distillation or chromatography.

Scientific Research Applications

Silane coupling agent is widely used in scientific research applications, especially in the field of materials science. It is used as a surface modifier to improve the adhesion between two dissimilar materials. It is also used as a crosslinking agent to enhance the mechanical properties of polymers. Silane coupling agent is also used as a dispersant to improve the dispersion of nanoparticles in a matrix.

properties

CAS RN

108614-08-0

Product Name

Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Molecular Formula

C22H30O3Si

Molecular Weight

370.6 g/mol

IUPAC Name

2-[4-(4-cyclohexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C22H30O3Si/c1-26(2,3)14-13-18-9-11-20(12-10-18)22-23-15-21(16-24-22,17-25-22)19-7-5-4-6-8-19/h9-12,19H,4-8,15-17H2,1-3H3

InChI Key

YJVVJOQVKMBUMF-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4

Other CAS RN

108614-08-0

synonyms

((4-(4-Cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tr imethylsilane

Origin of Product

United States

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